molecular formula C24H24N2O2 B246057 N-{3-[(diphenylacetyl)amino]phenyl}butanamide

N-{3-[(diphenylacetyl)amino]phenyl}butanamide

Cat. No. B246057
M. Wt: 372.5 g/mol
InChI Key: GGTKEOQOUUTIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(diphenylacetyl)amino]phenyl}butanamide, also known as DPBA, is a chemical compound that has been widely used in scientific research. DPBA is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max. This interaction is critical for the growth and survival of cancer cells, making DPBA a promising candidate for cancer therapy.

Mechanism of Action

N-{3-[(diphenylacetyl)amino]phenyl}butanamide exerts its anti-cancer effects by inhibiting the protein-protein interaction between c-Myc and Max. This interaction is critical for the growth and survival of cancer cells, and N-{3-[(diphenylacetyl)amino]phenyl}butanamide disrupts this interaction by binding to the c-Myc protein. This leads to the downregulation of c-Myc target genes involved in cell proliferation and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
N-{3-[(diphenylacetyl)amino]phenyl}butanamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis, and inhibits cell migration and invasion. N-{3-[(diphenylacetyl)amino]phenyl}butanamide also reduces the expression of genes involved in angiogenesis, which is the process by which tumors develop a blood supply.

Advantages and Limitations for Lab Experiments

N-{3-[(diphenylacetyl)amino]phenyl}butanamide has several advantages for lab experiments. It is a potent and selective inhibitor of the c-Myc/Max interaction, making it a valuable tool for studying this pathway. N-{3-[(diphenylacetyl)amino]phenyl}butanamide is also relatively easy to synthesize and has good stability in solution. However, N-{3-[(diphenylacetyl)amino]phenyl}butanamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. N-{3-[(diphenylacetyl)amino]phenyl}butanamide also has low bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for research on N-{3-[(diphenylacetyl)amino]phenyl}butanamide. One area of interest is the development of more potent and selective inhibitors of the c-Myc/Max interaction. Another area of research is the optimization of N-{3-[(diphenylacetyl)amino]phenyl}butanamide for use in vivo, including the development of more bioavailable formulations. Finally, there is interest in exploring the potential of N-{3-[(diphenylacetyl)amino]phenyl}butanamide for use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Synthesis Methods

N-{3-[(diphenylacetyl)amino]phenyl}butanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-aminophenylbutyric acid with diphenylacetyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with an amine such as diethylamine to form N-{3-[(diphenylacetyl)amino]phenyl}butanamide.

Scientific Research Applications

N-{3-[(diphenylacetyl)amino]phenyl}butanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. N-{3-[(diphenylacetyl)amino]phenyl}butanamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.

properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-[3-[(2,2-diphenylacetyl)amino]phenyl]butanamide

InChI

InChI=1S/C24H24N2O2/c1-2-10-22(27)25-20-15-9-16-21(17-20)26-24(28)23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-9,11-17,23H,2,10H2,1H3,(H,25,27)(H,26,28)

InChI Key

GGTKEOQOUUTIBO-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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